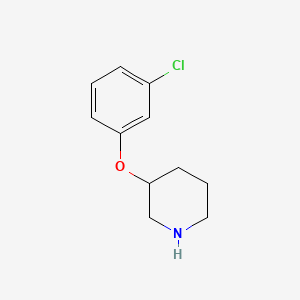

3-(3-Chlorophenoxy)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chlorophenoxy)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11/h1,3-4,7,11,13H,2,5-6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSVPHFHSAJMEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10639946 |

Source

|

| Record name | 3-(3-Chlorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10639946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902837-32-5 |

Source

|

| Record name | 3-(3-Chlorophenoxy)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902837-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chlorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10639946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(3-Chlorophenoxy)piperidine from 3-Hydroxypiperidine

Introduction

3-(3-Chlorophenoxy)piperidine is a valuable heterocyclic scaffold frequently utilized in the development of pharmacologically active agents. Its structural motif is present in a range of molecules targeting various biological pathways. The synthesis of this compound from readily available starting materials like 3-hydroxypiperidine is a key process for researchers in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of the synthetic strategies, detailing the underlying chemical principles and offering field-proven experimental protocols.

The synthetic route from 3-hydroxypiperidine to the target molecule necessitates a multi-step approach, primarily due to the presence of two nucleophilic sites in the starting material: the secondary amine and the hydroxyl group. To achieve selective O-arylation, the more nucleophilic secondary amine must be temporarily protected. The overall synthetic strategy can therefore be outlined in three core stages:

-

N-Protection: Masking the secondary amine of 3-hydroxypiperidine with a suitable protecting group.

-

Etherification: Formation of the aryl ether bond between the protected 3-hydroxypiperidine and 3-chlorophenol.

-

N-Deprotection: Removal of the protecting group to yield the final product.

This guide will explore two robust and widely adopted methodologies for the crucial etherification step: the Mitsunobu reaction and the Williamson ether synthesis. Each method's mechanistic underpinnings, practical advantages, and potential challenges will be discussed in detail.

Caption: Overall synthetic workflow for this compound.

Part 1: N-Protection of 3-Hydroxypiperidine

The initial and critical step in this synthesis is the protection of the piperidine nitrogen. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1] The reaction of 3-hydroxypiperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base provides the N-protected intermediate in high yield.

Experimental Protocol: Synthesis of N-Boc-3-hydroxypiperidine

-

To a stirred solution of 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system with saturated sodium bicarbonate solution (1L per mole of substrate), add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq).[2]

-

Stir the reaction mixture vigorously at room temperature for 4-5 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

If a biphasic system is used, separate the organic layer. Extract the aqueous layer with DCM (3 x volume of the aqueous layer).[1]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[1]

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-Boc-3-hydroxypiperidine, which is often a solid or a viscous oil and can be used in the next step without further purification if of sufficient purity.[2]

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| 3-Hydroxypiperidine | 1.0 eq | Starting Material |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 - 1.2 eq | Boc protecting agent |

| Dichloromethane (DCM) | Sufficient volume | Organic solvent |

| Saturated NaHCO₃ (aq) | Sufficient volume | Base and aqueous phase |

Part 2: Etherification Methodologies

With the amine protected, the focus shifts to the formation of the aryl ether linkage. This can be effectively achieved via two primary methods.

Method A: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a variety of functional groups, including ethers, with a characteristic inversion of stereochemistry.[3] The reaction proceeds under mild, neutral conditions and is driven by the formation of a stable triphenylphosphine oxide byproduct.[3] It involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4]

Caption: Simplified mechanism of the Mitsunobu reaction.

Causality and Trustworthiness: The key to the Mitsunobu reaction's success is the in-situ generation of a highly reactive alkoxyphosphonium salt, which transforms the hydroxyl group into an excellent leaving group.[3] The subsequent Sₙ2 attack by the phenoxide nucleophile ensures a clean and predictable reaction, often with high yields.[3] The main challenge lies in the purification, as the triphenylphosphine oxide and reduced azodicarboxylate byproducts must be removed.

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-3-hydroxypiperidine (1.0 eq), 3-chlorophenol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF).[4][5]

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.[4]

-

Allow the reaction mixture to warm to room temperature and stir for 6-8 hours.[5]

-

Monitor the reaction by TLC. The formation of a precipitate (triphenylphosphine oxide) is often an indication of reaction progress.[5]

-

Upon completion, dilute the reaction mixture with ethyl acetate. Wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.[4]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-Boc-3-(3-chlorophenoxy)piperidine.[5]

Method B: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide or sulfonate.[6] In this context, since we are forming an aryl ether, the roles are reversed: the alkoxide of 3-hydroxypiperidine attacks a suitably activated aromatic ring, or more commonly, the phenoxide of 3-chlorophenol attacks an activated 3-hydroxypiperidine (e.g., as a tosylate or mesylate). For this specific synthesis, the former approach is less feasible due to the difficulty of nucleophilic aromatic substitution on an unactivated chlorobenzene ring. Therefore, the most practical Williamson approach involves converting the hydroxyl group of N-Boc-3-hydroxypiperidine into a good leaving group.

Caption: Williamson ether synthesis workflow for this target molecule.

Causality and Trustworthiness: This method relies on a well-understood Sₙ2 mechanism.[6] Its success is contingent on the efficient conversion of the hydroxyl group to a sulfonate ester, which is an excellent leaving group. The subsequent reaction with the sodium salt of 3-chlorophenol is typically clean. This method avoids the use of the often hard-to-remove byproducts of the Mitsunobu reaction.

Step 2a: Synthesis of N-Boc-3-tosyloxypiperidine

-

Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DCM and cool to 0 °C.

-

Add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (TsCl, 1.2 eq).

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the tosylate, which can be used directly.

Step 2b: Ether Formation

-

In a separate flask, dissolve 3-chlorophenol (1.2 eq) in a suitable solvent like DMF or acetonitrile.

-

Add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C to form the sodium phenoxide. Stir until gas evolution ceases.

-

Add the N-Boc-3-tosyloxypiperidine from the previous step (1.0 eq) dissolved in the same solvent to the phenoxide solution.

-

Heat the reaction mixture to 60-80 °C and stir for several hours until the reaction is complete by TLC.

-

Cool the reaction to room temperature and quench carefully with water.

-

Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Comparison of Etherification Methods

| Feature | Mitsunobu Reaction | Williamson Ether Synthesis (via Tosylate) |

| Stereochemistry | Inversion of configuration | Inversion of configuration |

| Reaction Conditions | Mild, neutral, room temperature | Requires activation step, then heating |

| Reagents | PPh₃, DIAD/DEAD | TsCl, base (e.g., NaH) |

| Byproducts | Triphenylphosphine oxide, reduced azodicarboxylate | Salts (e.g., NaCl, triethylammonium chloride) |

| Advantages | One-pot, high functional group tolerance | Cleaner byproducts, readily available reagents |

| Disadvantages | Difficult purification from byproducts | Two-step process, requires strong base |

Part 3: N-Deprotection

The final step is the removal of the Boc protecting group to unveil the secondary amine of the target compound. This is reliably achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a non-protic solvent like DCM.[7]

Experimental Protocol: N-Boc Deprotection

-

Dissolve N-Boc-3-(3-chlorophenoxy)piperidine (1.0 eq) in dichloromethane (DCM).[7]

-

Add trifluoroacetic acid (TFA) in a 1:1 to 1:4 ratio with DCM (v/v).[7]

-

Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.[8]

-

Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and to free base the amine.[7]

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield this compound.

-

If the hydrochloride salt is desired, the product can be precipitated from an ethereal solution by the addition of HCl in dioxane or diethyl ether.

Purification and Characterization

The final product, this compound, is typically purified by silica gel column chromatography. A mobile phase of dichloromethane/methanol with a small amount of ammonium hydroxide is often effective for eluting the free base.[9]

Characterization of the final compound should be performed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the presence of both the piperidine and 3-chlorophenyl moieties and the correct number of protons and carbons.[10][11]

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[10]

Conclusion

The synthesis of this compound from 3-hydroxypiperidine is a well-established process that hinges on a robust three-stage strategy: N-protection, etherification, and deprotection. The choice between the Mitsunobu reaction and the Williamson ether synthesis for the key etherification step depends on factors such as the desired reaction conditions, scale, and purification capabilities. Both routes, when executed with care, provide reliable access to this important synthetic building block. This guide provides the necessary technical details and procedural knowledge for researchers to successfully implement this synthesis in a laboratory setting.

References

-

The Williamson Ether Synthesis. (n.d.). Department of Chemistry, University of Massachusetts. Retrieved from [Link]

-

SUPPORTING INFORMATION. (2010). The Royal Society of Chemistry. Retrieved from [Link]

- CN110759853B - Preparation method of (S) -N-BOC-3-hydroxy piperidine. (n.d.). Google Patents.

-

Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. (2016). Der Pharma Chemica, 8(7), 112-117. Retrieved from [Link]

- Preparation method of (S)-N-Boc-3-hydroxypiperidine. (2018). Patsnap.

-

Mitsunobu reaction. (n.d.). Organic Synthesis. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 431-434). Cambridge University Press. Retrieved from [Link]

-

Mitsunobu Reaction. (2019). Organic Chemistry Portal. Retrieved from [Link]

-

Preparation method of (S)-N-BOC-3-hydroxypiperidine. (n.d.). Eureka | Patsnap. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]

-

ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. (2006). ResearchGate. Retrieved from [Link]

-

SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). Retrieved from [Link]

-

The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved from [Link]

-

Boc deprotection of [[921|BocPhePheOEt]]. (2020). ChemSpider SyntheticPages. Retrieved from [Link]

-

Recent Advances in the Mitsunobu Reaction. (n.d.). Atlanchim Pharma. Retrieved from [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. Retrieved from [Link]

-

Rapid N-Boc Deprotection with TFA. (n.d.). Scribd. Retrieved from [Link]

- N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof. (n.d.). Google Patents.

- Synthesis method for N-Boc-3-piperidone. (n.d.). Google Patents.

-

Standard Removal of Boc Protecting Group. (n.d.). Aapptec Peptides. Retrieved from [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). PMC - NIH. Retrieved from [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses, 102, 276-302. Retrieved from [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2025). ResearchGate. Retrieved from [Link]

-

Purification of THP protected compound. (2025). Reddit. Retrieved from [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 2. CN110759853B - Preparation method of (S) -N-BOC-3-hydroxy piperidine - Google Patents [patents.google.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Boc Deprotection - TFA [commonorganicchemistry.com]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. reddit.com [reddit.com]

- 10. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

mechanism of action of 3-(3-Chlorophenoxy)piperidine

An In-Depth Technical Guide to the Putative Mechanism of Action of 3-(3-Chlorophenoxy)piperidine

Preamble: Navigating the Knowns and Unknowns

To our fellow researchers, scientists, and drug development professionals, this guide delves into the mechanistic landscape of this compound. It is critical to establish from the outset that direct, comprehensive studies on the mechanism of action of this specific molecule are not extensively available in the public domain. Therefore, this document serves a dual purpose: first, to meticulously collate and analyze the pharmacological data of structurally analogous compounds, and second, to leverage this analysis to construct a well-founded, hypothetical mechanism of action for this compound. This guide is designed to be a starting point for investigation, providing not just a theoretical framework but also actionable experimental protocols to rigorously test the proposed hypotheses.

The Phenoxy-Piperidine Scaffold: A Privileged Motif in Neuropharmacology

The phenoxy-piperidine motif is a cornerstone in the design of centrally active compounds. The piperidine ring, a saturated six-membered heterocycle, serves as a versatile scaffold that can be functionalized to achieve desired pharmacokinetic and pharmacodynamic properties[1]. When coupled with a phenoxy group, this scaffold has given rise to a multitude of compounds with diverse biological activities, targeting a range of receptors and transporters in the central nervous system.

Our compound of interest, this compound, is a specific isomer within this broad class. The placement of the chlorophenoxy group at the 3-position of the piperidine ring, along with the meta-position of the chlorine atom on the phenyl ring, are key structural determinants that are expected to dictate its pharmacological profile.

Pharmacological Landscape of Structurally Related Phenoxy-Piperidines

A survey of the literature reveals that phenoxy-piperidine derivatives frequently interact with sigma (σ) receptors and, to a lesser extent, histamine receptors.

Sigma (σ) Receptor Ligands

Sigma receptors, comprising at least two subtypes (σ1 and σ2), are unique, non-opioid, non-phencyclidine intracellular proteins that are implicated in a variety of cellular functions and are considered therapeutic targets for neurological and psychiatric disorders[2]. Several phenoxyalkylpiperidines have been shown to be high-affinity ligands for the σ1 receptor[3]. The affinity of these compounds is sensitive to the substitution pattern on both the piperidine and phenyl rings[3].

For instance, N-substituted phenoxyethylpiperidines have demonstrated high affinity for the σ1 receptor, with Ki values in the nanomolar range[3]. The substitution on the phenyl ring (e.g., with a chloro or methoxy group) modulates this affinity[3].

Histamine H3 Receptor Ligands

The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. It is a target for cognitive enhancers and treatments for sleep disorders. Certain piperidine derivatives, such as 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine (BF2.649), act as potent and selective inverse agonists at the human H3 receptor[4]. This compound enhances the activity of histaminergic neurons and increases the levels of dopamine and acetylcholine in the prefrontal cortex[4].

A Proposed Mechanism of Action for this compound

Based on the available evidence from structurally related compounds, we hypothesize that This compound is a ligand for the sigma-1 (σ1) receptor . The rationale for this hypothesis is grounded in the established affinity of the broader phenoxy-piperidine class for this receptor[3]. The specific stereochemistry and substitution pattern of this compound are likely to fine-tune its binding affinity and functional activity at this target.

The meta-chloro substitution on the phenyl ring is a common feature in many pharmacologically active compounds and can influence binding through electronic and steric effects. The 3-positional attachment to the piperidine ring, in contrast to the more frequently studied 4-positional analogues, will alter the spatial relationship between the aromatic ring and the basic nitrogen of the piperidine, which is often a key pharmacophoric element for receptor interaction.

The following diagram illustrates the proposed signaling pathway, assuming this compound acts as a σ1 receptor agonist.

Experimental Workflows for Mechanistic Elucidation

To rigorously test the hypothesis that this compound is a σ1 receptor ligand, a systematic experimental approach is required. The following protocols are designed to be self-validating and provide a clear path to characterizing the compound's mechanism of action.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for the σ1 and σ2 receptors.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human σ1 or σ2 receptor.

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand: Use a high-affinity radioligand for each receptor, such as [³H]-(+)-pentazocine for σ1 and [³H]-DTG for σ2.

-

Competition Binding:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Include a control with no competitor (total binding) and a control with a high concentration of a known σ ligand (e.g., haloperidol) to determine non-specific binding.

-

-

Incubation and Filtration: Incubate the mixture to allow for binding equilibrium, then rapidly filter through glass fiber filters to separate bound and free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the Ki value for this compound using the Cheng-Prusoff equation.

The following diagram illustrates the workflow for the radioligand binding assay.

Functional Assays

Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at the σ1 receptor.

Methodology (GTPγS Binding Assay):

-

Membrane Preparation: Use the same receptor-expressing cell membranes as in the binding assay.

-

Assay Buffer: Prepare a buffer containing GDP and [³⁵S]GTPγS.

-

Agonist Mode:

-

Incubate the membranes with varying concentrations of this compound.

-

Include a known σ1 agonist as a positive control.

-

-

Antagonist Mode:

-

Incubate the membranes with a fixed concentration of a known σ1 agonist and varying concentrations of this compound.

-

-

Incubation and Filtration: Incubate to allow for G-protein activation, then filter to separate bound and free [³⁵S]GTPγS.

-

Scintillation Counting: Measure the radioactivity on the filters.

-

Data Analysis:

-

In agonist mode, determine the EC50 and Emax.

-

In antagonist mode, determine the IC50 and calculate the Kb.

-

In Vivo Studies

Objective: To investigate the physiological effects of this compound in a relevant animal model.

Methodology (Forced Swim Test - a model for antidepressant-like activity, a known effect of some σ1 ligands):

-

Animals: Use male mice or rats.

-

Drug Administration: Administer this compound intraperitoneally at various doses. Include a vehicle control group.

-

Forced Swim Test:

-

30 minutes after drug administration, place each animal in a cylinder of water from which it cannot escape.

-

Record the duration of immobility during a 6-minute test session.

-

-

Data Analysis: Compare the immobility time between the drug-treated groups and the vehicle control group. A significant decrease in immobility time is indicative of an antidepressant-like effect.

Data Presentation: A Comparative Look at Phenoxy-Piperidines

To provide context for the potential activity of this compound, the following table summarizes the binding affinities of some related compounds from the literature.

| Compound | Receptor | Ki (nM) | Reference |

| N-[(4-chlorophenoxy)ethyl]piperidine | σ1 | 0.34 - 1.18 | [3] |

| N-[(4-methoxyphenoxy)ethyl]piperidine | σ1 | 0.89 - 1.49 | [3] |

| 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine (BF2.649) | Histamine H3 | 0.16 (antagonist Ki) | [4] |

This table is illustrative and based on data for N-substituted and more complex analogues. The binding affinity of this compound remains to be experimentally determined.

Conclusion and Future Directions

While the direct is yet to be fully elucidated, a strong rationale exists to hypothesize its interaction with the sigma-1 receptor. The experimental workflows outlined in this guide provide a clear and robust strategy for testing this hypothesis and characterizing the compound's pharmacological profile. The insights gained from such studies will be invaluable for understanding the structure-activity relationships of the phenoxy-piperidine class and could pave the way for the development of novel therapeutics targeting the central nervous system.

References

- Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. [URL: https://www.mdpi.com/1420-3049/20/8/13978]

- 4-(3-Chlorophenoxy)Piperidine Hydrochloride - Chem-Impex. [URL: https://www.chemimpex.com/products/4-3-chlorophenoxy-piperidine-hydrochloride]

- BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16418290/]

- Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4025732/]

- Buy this compound from Conier Chem&Pharma Limited - ECHEMI. [URL: https://www.echemi.com/products/pd2111161-3-3-chlorophenoxypiperidine.html]

- (+) 3-[3-hydroxyphenyl-N-(1-propyl) piperidine] selectively differentiates effects of sigma ligands on neurochemical pathways modulated by sigma receptors: evidence for subtypes, in vivo - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1690180/]

- This compound hydrochloride | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/3-3-chlorophenoxy-piperidine-hydrochloride-902837-32-5]

- [18F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine - NCBI. [URL: https://www.ncbi.nlm.nih.gov/books/NBK22878/]

- 3-(2-chlorophenoxy)piperidine hydrochloride | 1185297-88-4 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ena/en300116381]

- 4-(3-Chlorophenoxy)piperidine, HCl, min 96%, 5 grams. [URL: https://www.gfschemicals.com/4-3-chlorophenoxypiperidine-hcl-min-96-5-grams]

- (+)-[3H]3-(3-hydroxyphenyl)-N-(1-propyl)-piperidine binding to sigma receptors in mouse brain in vivo - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2566491/]

- Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - MDPI. [URL: https://www.mdpi.com/1424-8247/16/9/1267]

- Piperidine 4 4 chlorophenoxy - Labshake. [URL: https://www.labshake.com/search?query=piperidine%204%204%20chlorophenoxy]

- Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29792357/]

- 3-(2-chlorophenoxy)piperidine hydrochloride (C11H14ClNO) - PubChemLite. [URL: https://pubchemlite.org/compound/3-(2-chlorophenoxy)piperidinehydrochloride]

- 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9384777/]

- Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8844570/]

-

The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27607569/]

- Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives | Request PDF - ResearchGate. [URL: https://www.researchgate.

- Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7464303/]

- Piperidine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Piperidine]

- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. [URL: https://www.researchgate.net/publication/282333069_Synthesis_and_biological_activities_of_piperazine_derivatives_as_antimicrobial_and_antifungal_agents]

- 4-(3-Chlorophenoxy)piperidine, 98%, Thermo Scientific Chemicals 1 g | Buy Online. [URL: https://www.fishersci.com/shop/products/4-3-chlorophenoxy-piperidine-98-thermo-scientific-chemicals-3/AC456570010]

- 4-(3-Chlorophenoxy)piperidine, 98%, Thermo Scientific Chemicals 1 g | Buy Online. [URL: https://www.fishersci.se/shop/products/4-3-chlorophenoxy-piperidine-98-thermo-scientific-chemicals/16773296]

- 4-(3-chlorophenoxy)piperidine (C11H14ClNO) - PubChemLite. [URL: https://pubchemlite.org/compound/4-(3-chlorophenoxy)piperidine]

- 3-(3-fluorophenoxy)piperidine (C11H14FNO) - PubChemLite. [URL: https://pubchemlite.org/compound/3-(3-fluorophenoxy)piperidine]

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. [18F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ricerca.uniba.it [ricerca.uniba.it]

- 4. BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Unveiling of 3-(3-Chlorophenoxy)piperidine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic properties of 3-(3-Chlorophenoxy)piperidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a crucial resource for the unambiguous structural elucidation and characterization of this molecule. The guide integrates theoretical principles with practical, field-proven methodologies, offering insights into experimental design, data acquisition, and interpretation.

Introduction: The Significance of Spectroscopic Characterization

In the landscape of modern drug discovery and development, the precise structural confirmation of novel chemical entities is paramount. This compound, with its piperidine scaffold and substituted phenoxy moiety, represents a class of compounds with significant potential for biological activity. Its structural complexity, arising from the stereochemistry of the piperidine ring and the substitution pattern of the aromatic ring, necessitates a multi-faceted analytical approach for unequivocal characterization.

This guide delves into the core spectroscopic techniques—NMR, IR, and MS—to provide a holistic understanding of the molecule's structure and connectivity. By explaining the "why" behind the experimental choices and interpretation, we aim to empower researchers to confidently identify and characterize this and similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy provides an unparalleled view of the chemical environment of individual protons and carbon atoms within a molecule. For this compound, ¹H and ¹³C NMR are indispensable for confirming the connectivity of the piperidine and chlorophenoxy fragments.

Expertise & Experience: The Rationale Behind NMR Experimental Design

The choice of solvent and NMR experiment is critical for obtaining high-quality data. Deuterated chloroform (CDCl₃) is a common choice for small organic molecules like this compound due to its excellent solubilizing properties and the presence of a residual solvent peak that can be used for chemical shift referencing. Standard 1D ¹H and ¹³C NMR experiments are the foundational steps. For more complex structural assignments, 2D techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish proton-proton and proton-carbon correlations, respectively.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The predicted ¹H NMR spectrum of this compound reveals distinct signals for the aromatic and aliphatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 | t | 1H | Ar-H |

| ~6.95 | d | 1H | Ar-H |

| ~6.85 | s | 1H | Ar-H |

| ~6.80 | d | 1H | Ar-H |

| ~4.40 | m | 1H | O-CH (Piperidine C3) |

| ~3.20 - 2.80 | m | 4H | N-CH₂ (Piperidine C2, C6) |

| ~2.00 - 1.60 | m | 4H | CH₂ (Piperidine C4, C5) |

| ~1.90 | br s | 1H | N-H |

Interpretation: The aromatic region (δ 6.8-7.2) is expected to show a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. The proton at the C3 position of the piperidine ring, being attached to the oxygen-bearing carbon, is shifted downfield (~4.40 ppm). The protons on the carbons adjacent to the nitrogen (C2 and C6) appear as a multiplet in the δ 2.8-3.2 ppm region. The remaining piperidine ring protons at C4 and C5 resonate further upfield. The broad singlet for the N-H proton is exchangeable with D₂O.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The predicted ¹³C NMR spectrum provides a count of the unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~158.0 | Ar-C-O |

| ~135.0 | Ar-C-Cl |

| ~130.0 | Ar-CH |

| ~121.0 | Ar-CH |

| ~115.0 | Ar-CH |

| ~113.0 | Ar-CH |

| ~75.0 | O-CH (Piperidine C3) |

| ~50.0 | N-CH₂ (Piperidine C2) |

| ~46.0 | N-CH₂ (Piperidine C6) |

| ~30.0 | CH₂ (Piperidine C4) |

| ~24.0 | CH₂ (Piperidine C5) |

Interpretation: The carbon attached to the oxygen in the aromatic ring (Ar-C-O) is the most downfield signal. The carbon bearing the chlorine atom (Ar-C-Cl) also appears at a characteristic downfield shift. The remaining aromatic carbons and the carbons of the piperidine ring resonate at predictable chemical shifts.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1][2][3][4][5]

-

Instrumentation: Acquire spectra on a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 160 ppm.

-

Use a proton-decoupled pulse sequence.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ signal at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

Expertise & Experience: The Power of Attenuated Total Reflectance (ATR)

For solid or liquid samples, Attenuated Total Reflectance (ATR) is the preferred IR sampling technique due to its minimal sample preparation requirements and high-quality, reproducible results.[6][7][8][9][10] The sample is placed in direct contact with a crystal (e.g., diamond or germanium), and the IR beam interacts with the sample at the interface.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Broad | N-H Stretch (secondary amine) |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Strong | Aliphatic C-H Stretch |

| ~1600, 1480 | Medium-Strong | Aromatic C=C Bending |

| ~1250 | Strong | Aryl-O-C Asymmetric Stretch (aromatic ether) |

| ~1100 | Strong | C-N Stretch |

| ~800-700 | Strong | C-Cl Stretch (aromatic) |

Interpretation: The IR spectrum is expected to show a characteristic broad absorption for the N-H stretch of the secondary amine in the piperidine ring. The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C bending vibrations in the 1600-1480 cm⁻¹ region.[11][12][13][14][15] A strong, prominent band around 1250 cm⁻¹ is indicative of the aryl-O-C asymmetric stretch, a key feature of aromatic ethers. The C-Cl stretch will appear in the fingerprint region.

Experimental Protocol: ATR-IR Data Acquisition

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of this compound directly onto the ATR crystal, ensuring good contact.

-

Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Analysis: Label the significant peaks in the resulting spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern.

Expertise & Experience: Choosing the Right Ionization Technique

For a relatively small and volatile molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable technique. EI is a "hard" ionization method that induces fragmentation, providing a characteristic fingerprint for the molecule.

Predicted Mass Spectrum Data (EI)

| m/z | Predicted Identity |

| 211/213 | [M]⁺ (Molecular Ion) |

| 128/130 | [Cl-C₆H₄-O]⁺ |

| 84 | [C₅H₁₀N]⁺ (Piperidine ring fragment) |

Interpretation: The mass spectrum should exhibit a molecular ion peak [M]⁺ at m/z 211, with a characteristic isotopic peak [M+2]⁺ at m/z 213 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. Key fragmentation pathways would involve cleavage of the ether bond, leading to a fragment corresponding to the chlorophenoxy cation (m/z 128/130) and a fragment representing the piperidinyl cation (m/z 84).[16][17][18]

Experimental Protocol: GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

-

Instrumentation: Utilize a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar DB-5ms column).

-

GC Method:

-

Injector Temperature: 250 °C

-

Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value above the expected molecular weight (e.g., 300).

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and major fragment ions.

Data Synthesis and Structural Confirmation

The convergence of data from NMR, IR, and MS provides a self-validating system for the structural elucidation of this compound.

Caption: Workflow for the spectroscopic confirmation of this compound.

Conclusion

This technical guide has outlined a comprehensive spectroscopic approach for the characterization of this compound. By integrating predicted data with established experimental protocols and interpretation principles for NMR, IR, and MS, we have provided a robust framework for researchers in the field. The methodologies and insights presented herein are not only applicable to the target molecule but also serve as a valuable reference for the structural elucidation of other novel small molecules in the drug discovery pipeline.

References

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

- Unknown. (n.d.). Mass Spectrometry: Fragmentation.

-

PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

-

Organic Spectroscopy International. (2015). MASS SPECTRUM OF ETHERS. Retrieved from [Link]

-

ResearchGate. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Retrieved from [Link]

-

Wikipedia. (n.d.). Mass spectral interpretation. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

- Unknown. (n.d.). Interpretation Of Mass Spectra Of Organic Compounds.

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.13. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts of the piperidine ring in compounds 6a‐d. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

SpectraBase. (n.d.). Piperidine. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved from [Link]

-

OpenStax. (2023). 12.2 Interpreting Mass Spectra - Organic Chemistry. Retrieved from [Link]

-

University of Toronto Scarborough. (2020). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). Retrieved from [Link]

-

ResearchGate. (n.d.). Piperine mass fragments: possible structures of major mass spectral.... Retrieved from [Link]

-

YouTube. (2023). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 12.2: Interpreting Mass Spectra. Retrieved from [Link]

- Unknown. (n.d.). Interpretation of mass spectra.

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

IntechOpen. (n.d.). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. Retrieved from [Link]

-

ACS Publications. (n.d.). High Resolution Mass Spectrum of Piperidine. Retrieved from [Link]

-

Studylib. (n.d.). Mass Spectrometry Fragmentation: Ethers, Amines, More. Retrieved from [Link]

-

Química Organica.org. (n.d.). IR spectrum: Ethers. Retrieved from [Link]

-

University of California, Berkeley. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

-

Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

- Unknown. (n.d.). Table of Characteristic IR Absorptions.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

-

Gammadata. (n.d.). Tips for ATR Sampling. Retrieved from [Link]

-

LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Retrieved from [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,3-Dimethylpiperidine [webbook.nist.gov]

- 6. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 7. ChemNMR - Putting ChemNMR to the Test [upstream.ch]

- 8. NIST Chemistry WebBook [webbook.nist.gov]

- 9. Chem 200/201 ACD/Labs NMR Software [capuchem.ca]

- 10. Piperidine [webbook.nist.gov]

- 11. Piperidine [webbook.nist.gov]

- 12. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 13. platform.softwareone.com [platform.softwareone.com]

- 14. m.youtube.com [m.youtube.com]

- 15. gaussian.com [gaussian.com]

- 16. mdpi.com [mdpi.com]

- 17. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) [hmdb.ca]

- 18. upcommons.upc.edu [upcommons.upc.edu]

Solubility and Stability Profile of 3-(3-Chlorophenoxy)piperidine Hydrochloride: A Framework for Pre-formulation and Development

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive scientific framework for the characterization of 3-(3-Chlorophenoxy)piperidine hydrochloride, a key chemical intermediate. Recognizing the limited availability of public data for this specific molecule, this document leverages established principles of pharmaceutical science and regulatory guidelines to outline robust protocols for determining its solubility and stability. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering a self-validating system for generating critical data. This guide covers equilibrium solubility determination, the design and execution of forced degradation studies under various stress conditions (hydrolytic, oxidative, thermal, and photolytic), the development of a stability-indicating analytical method, and the elucidation of potential degradation pathways. The ultimate goal is to provide a foundational understanding of the compound's physicochemical properties to inform safe handling, stable formulation development, and appropriate storage conditions.

Introduction

This compound hydrochloride is a heterocyclic compound featuring a piperidine ring linked to a chlorophenoxy moiety via an ether bond. Such structures are common scaffolds in medicinal chemistry and serve as vital intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of a compound's physicochemical properties, particularly its solubility and chemical stability, is a non-negotiable prerequisite for successful drug development. This information directly influences bioavailability, formulation design, manufacturing processes, packaging selection, and the determination of a product's shelf-life.

Forced degradation studies, or stress testing, are an integral part of the development process, as outlined by the International Council for Harmonisation (ICH) guidelines.[1] These studies deliberately expose the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[2][3] This not only helps in developing and validating stability-indicating analytical methods but also provides critical insights into the intrinsic chemical behavior of the molecule.[1][2]

This guide presents a systematic approach to comprehensively evaluate the solubility and stability of this compound hydrochloride.

Physicochemical Profile

While specific experimental data for the hydrochloride salt of the 3-chloro isomer is not widely published, its properties can be inferred from the free base and related structures. The hydrochloride salt form is typically utilized to enhance the aqueous solubility and handling properties of the parent amine.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | Value | Source / Comment |

| Chemical Structure | (Structure of the cation) | |

| Molecular Formula | C₁₁H₁₄ClNO (Free Base) C₁₁H₁₅Cl₂NO (HCl Salt) | [4] |

| Molecular Weight | 211.69 g/mol (Free Base) 248.15 g/mol (HCl Salt) | [4] / Calculated |

| CAS Number | 902837-32-5 (Free Base) | [4] |

| Appearance | White to pale yellow powder (Expected) | Based on related compounds.[5] |

| Predicted XLogP3 | 2.87 (Free Base) | [4] |

| Boiling Point | 312.8 ± 32.0 °C at 760 mmHg (Free Base) | [4] |

Solubility Profile Assessment

Causality: Determining solubility in various aqueous and organic media is fundamental. Aqueous solubility across a physiological pH range (1.2 to 7.4) is a key determinant of oral bioavailability. Solubility in organic solvents is critical for designing purification processes and developing analytical methods, such as High-Performance Liquid Chromatography (HPLC). The shake-flask method is the gold standard for determining equilibrium solubility.

Experimental Protocol: Equilibrium Solubility Determination

-

Preparation: Add an excess amount of this compound hydrochloride to a series of vials, each containing a known volume (e.g., 2 mL) of a selected solvent (see Table 2). The excess solid should be clearly visible.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C and 37°C) for a minimum of 24 hours to ensure equilibrium is reached.

-

Sample Collection: After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilution: Dilute the filtered sample with a suitable solvent (e.g., mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) against a standard curve of known concentrations to determine the amount of dissolved compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L.

Table 2: Suggested Solvents for Solubility Profiling

| Solvent Class | Specific Solvents | Rationale |

| Aqueous Buffers | pH 1.2 (Simulated Gastric Fluid) pH 4.5 (Acetate Buffer) pH 6.8 (Simulated Intestinal Fluid) pH 7.4 (Phosphate Buffer) | Assess solubility across the physiological pH range of the GI tract. |

| Organic Solvents | Methanol Ethanol Acetonitrile (ACN) Dichloromethane (DCM) Dimethyl Sulfoxide (DMSO) | Relevant for processing, purification, and analytical method development. |

Stability Profile & Forced Degradation Studies

A forced degradation study is essential to understand the intrinsic stability of the molecule and to ensure the analytical method used for stability testing is "stability-indicating."[3] This means the method can accurately measure the decrease in the active substance content due to degradation.

Caption: High-level workflow for forced degradation and stability assessment.

Stability-Indicating Analytical Method Development

Causality: A robust HPLC method is the cornerstone of any stability study. The method must be able to separate the parent compound from all potential degradation products, process impurities, and excipients. A Photodiode Array (PDA) detector is highly recommended as it provides spectral information, which can be used to assess peak purity and help in the preliminary identification of degradants.

Protocol: Sample HPLC-PDA Method

-

Instrument: HPLC system with a PDA detector.

-

Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

-

Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-18.1 min: 90% to 10% B

-

18.1-25 min: 10% B

-

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection: PDA scan from 200-400 nm; quantification at a specific wavelength (e.g., 275 nm).

Forced Degradation Experimental Protocols

Causality: The conditions chosen are designed to mimic potential real-world stress and accelerate degradation to produce detectable levels of degradants in a short timeframe. A control sample (un-stressed, stored in the dark at room temperature) is analyzed alongside the stressed samples to provide a baseline.

Caption: Experimental setup for the forced degradation study.

A. Acid and Base Hydrolysis

-

Protocol:

-

Prepare a 1 mg/mL solution of the compound in a suitable diluent (e.g., 50:50 acetonitrile:water).

-

For acid hydrolysis, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.[6]

-

For base hydrolysis, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.[6]

-

Heat the solutions at 60°C for 24 hours.

-

Before analysis, cool the samples to room temperature and neutralize them (add 1 mL of 0.1 M NaOH to the acid sample and 1 mL of 0.1 M HCl to the base sample) to prevent damage to the HPLC column.

-

-

Rationale: This tests the stability of the compound in acidic and basic environments, targeting labile functional groups like the ether linkage.

B. Oxidative Degradation

-

Protocol:

-

Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).[6]

-

Store the solution at room temperature, protected from light, for 8 hours.

-

Analyze directly.

-

-

Rationale: The piperidine ring's tertiary amine is susceptible to oxidation, which could lead to the formation of an N-oxide or other oxidative degradants.[6][7]

C. Thermal Degradation

-

Protocol:

-

Place a solid sample of the compound in a vial in an oven at 80°C for 48 hours.[6]

-

Separately, place a vial containing the stock solution (1 mg/mL) in the same oven.

-

After the exposure period, cool the samples, dissolve the solid sample in diluent, and analyze both.

-

-

Rationale: Assesses the intrinsic thermal stability of the compound in both solid and solution states. High heat can provide the activation energy for various degradation reactions.[8]

D. Photolytic Degradation

-

Protocol:

-

Expose a solid sample and a solution sample (1 mg/mL) to a light source conforming to ICH Q1B guidelines.[9]

-

The exposure should be for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9][10]

-

Simultaneously, run a "dark control" sample, wrapped in aluminum foil, under the same temperature conditions.

-

Analyze all samples after the exposure period.

-

-

Rationale: Tests for degradation caused by exposure to light, which can initiate photochemical reactions, particularly involving the aromatic ring system.[10]

Table 3: Template for Summarizing Forced Degradation Results

| Stress Condition | % Assay of Parent | % Total Degradation | Number of Degradants | Major Degradant (RT) |

| Control (Initial) | 100.0 | 0.0 | 0 | N/A |

| 0.1 M HCl, 60°C | ||||

| 0.1 M NaOH, 60°C | ||||

| 3% H₂O₂, RT | ||||

| Thermal (Solid, 80°C) | ||||

| Thermal (Solution, 80°C) | ||||

| Photolytic (ICH Q1B) |

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized. Characterization of degradants using LC-MS/MS is required for definitive structural elucidation.[11]

Caption: Hypothesized degradation pathways for this compound.

-

Oxidation: The tertiary amine within the piperidine ring is a primary target for oxidation, potentially forming an N-oxide. Further, more aggressive oxidation could lead to the opening of the piperidine ring.[6][12]

-

Hydrolysis: The ether linkage between the piperidine and chlorophenoxy rings may be susceptible to cleavage under harsh acidic or basic conditions, yielding 3-hydroxypiperidine and 3-chlorophenol.

-

Photodegradation: UV light exposure could potentially lead to radical-mediated reactions involving the chlorophenyl ring, although this is often less common than hydrolysis or oxidation.

Recommendations for Handling and Storage

Based on the potential instabilities identified through forced degradation and general chemical principles, the following handling and storage procedures are recommended:

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[4] For long-term storage, refrigeration (e.g., 0-8°C) may be advisable to minimize thermal degradation.[5]

-

Handling: Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection to avoid contact with skin and eyes.[4]

-

Protection from Light: Store in light-resistant containers to prevent photolytic degradation.

Conclusion

This guide has detailed a comprehensive and scientifically rigorous framework for determining the solubility and stability of this compound hydrochloride. By systematically applying the described protocols for solubility profiling, forced degradation, and stability-indicating analysis, researchers can generate the critical data necessary to advance their development programs. Understanding these fundamental physicochemical properties is paramount for ensuring the quality, safety, and efficacy of any final product derived from this intermediate. The proposed degradation pathways serve as a valuable starting point for the characterization of any degradants observed during formal stability studies.

References

-

ResearchGate. (2022). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Request PDF. Retrieved from [Link]

-

PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Retrieved from [Link]

-

ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

-

Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

-

SpringerLink. (n.d.). Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(2-chlorophenoxy)piperidine hydrochloride (C11H14ClNO). Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

-

PubMed. (2001). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Retrieved from [Link]

-

IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

-

ScienceDirect. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Retrieved from [Link]

-

SCIRP. (n.d.). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Retrieved from [Link]

-

University of Texas at Austin. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Retrieved from [Link]

-

Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from [Link]

Sources

- 1. biomedres.us [biomedres.us]

- 2. researchgate.net [researchgate.net]

- 3. acdlabs.com [acdlabs.com]

- 4. echemi.com [echemi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmaexcipients.com [pharmaexcipients.com]

- 9. database.ich.org [database.ich.org]

- 10. q1scientific.com [q1scientific.com]

- 11. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]

- 12. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

potential biological targets of 3-(3-Chlorophenoxy)piperidine

An In-Depth Technical Guide to the Elucidation of Biological Targets for 3-(3-Chlorophenoxy)piperidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Preamble: The Enigmatic Potential of this compound

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural backbone of numerous approved therapeutics and natural alkaloids.[1][2] Its prevalence in pharmaceuticals targeting the central nervous system (CNS) underscores its utility as a privileged scaffold. The compound this compound, with its distinct substitution pattern, represents a molecule of significant interest, yet its specific biological interactions remain largely uncharacterized in public-domain literature.

This guide eschews a conventional review format. Instead, it serves as a strategic whitepaper, outlining a comprehensive, field-proven methodology for the systematic identification and validation of the biological targets of this compound. As your Senior Application Scientist, I will not merely list protocols; I will delineate the scientific rationale behind each experimental choice, creating a self-validating workflow from broad screening to specific mechanistic studies. This document is designed to be a practical roadmap for research teams embarking on the characterization of this and similar novel chemical entities.

Part 1: Foundational Analysis and Target Hypotheses

Before committing to extensive laboratory work, a thorough analysis of the molecule's structure provides critical clues to its potential biological partners. The structure of this compound (CAS No. 902837-32-5)[3] combines a basic piperidine nitrogen, a common feature for interacting with aminergic G-protein coupled receptors (GPCRs), with a chlorophenoxy group that imparts specific steric and electronic properties.

Based on the pharmacology of structurally related compounds, we can formulate several primary hypotheses for its molecular targets.

-

Hypothesis 1: Monoamine Receptors and Transporters. The core piperidine scaffold is a well-established pharmacophore for dopamine, serotonin, and norepinephrine receptors and transporters. The phenoxy linkage is present in various CNS-active drugs. Therefore, it is highly probable that this compound interacts with one or more of these targets.

-

Hypothesis 2: Histamine H3 Receptor. A piperidine derivative, BF2.649, is a potent histamine H3 receptor inverse agonist.[4] The structural similarity suggests that this compound could also display affinity for this receptor, which is a key regulator of neurotransmitter release in the CNS.

-

Hypothesis 3: Sigma Receptors. Certain piperidine derivatives are known to bind to sigma receptors, which are implicated in a variety of neurological processes.[5] This makes sigma receptors a plausible, albeit less direct, target class.

-

Hypothesis 4: Voltage-Gated Ion Channels. The lipophilic chlorophenoxy moiety coupled with the basic nitrogen could facilitate interaction with voltage-gated sodium or calcium channels, a mechanism observed in some anticonvulsant and antinociceptive agents derived from related scaffolds.[6]

The following sections will detail a multi-tiered experimental plan to systematically test these hypotheses and uncover novel interactions.

Part 2: A Phased Strategy for Target Deconvolution

A logical, phased approach is critical to efficiently allocate resources and build a coherent biological narrative for the compound. Our strategy is divided into three sequential phases: Broad Screening, Target Validation, and Functional Characterization.

Phase 1: Broad Profiling for Unbiased Hit Generation

The initial step is to cast a wide net to identify the most promising target families without bias. This is best achieved through broad-panel screening against a diverse array of receptors, transporters, enzymes, and ion channels.

Experimental Protocol 1: Broad Radioligand Binding Panel (e.g., Eurofins SafetyScreen or CEREP Panel)

-

Objective: To identify primary molecular targets by assessing the compound's ability to displace specific radioligands from a large panel of known biological targets.

-

Rationale: This is a cost-effective and high-throughput method to rapidly survey the landscape of potential interactions. A standard panel of >70 targets provides a robust initial assessment of selectivity and potential off-target effects.

-

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Assay Concentration: Perform an initial screen at a single high concentration (e.g., 10 µM) to maximize the chance of detecting interactions.

-

Assay Execution: The compound is incubated with membrane preparations or purified proteins expressing the target of interest, along with a specific high-affinity radioligand.

-

Detection: Following incubation and washing to remove unbound ligand, the amount of bound radioactivity is quantified using scintillation counting.

-

Data Analysis: Results are expressed as a percentage inhibition of specific binding of the radioligand. A cutoff of >50% inhibition is typically used to identify significant "hits" for further investigation.

-

Phase 2: In-Depth Validation of Primary Hits

Hits identified in Phase 1 must be rigorously validated to confirm the interaction and determine its affinity. This phase involves generating concentration-response curves to quantify the compound's potency.

Experimental Protocol 2: Concentration-Response Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for the specific targets identified in Phase 1.

-

Rationale: Establishing a quantitative measure of affinity is crucial for confirming a direct interaction and for ranking the compound's potency against different targets.

-

Methodology:

-

Target Selection: Based on Phase 1 data, select all targets showing >50% inhibition. For this example, let's assume a significant hit was observed for the Histamine H3 receptor.

-

Compound Dilution Series: Prepare a serial dilution of this compound, typically spanning from 1 nM to 100 µM.

-

Assay Conditions: Utilize membranes from cells stably expressing the human Histamine H3 receptor. A suitable radioligand is [3H]-Nα-methylhistamine.

-

Incubation & Detection: Perform the binding assay as described in Protocol 1, but with the range of compound concentrations.

-

Data Analysis: Plot the percentage inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., GraphPad Prism) to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The following table illustrates how data from this phase should be structured.

| Target | Radioligand | Ki (nM) | Hill Slope |

| Histamine H3 Receptor | [3H]-Nα-methylhistamine | 150 | -1.05 |

| Dopamine D2 Receptor | [3H]-Spiperone | 850 | -0.98 |

| Sigma-1 Receptor | [3H]-(+)-Pentazocine | >10,000 | N/A |

Table 1: Example quantitative data summary for binding affinity.

Phase 3: Functional Characterization and Mechanism of Action

Demonstrating binding affinity is necessary but not sufficient. The final phase aims to determine whether the compound acts as an agonist, antagonist, or inverse agonist at its validated targets.

Experimental Protocol 3: [35S]GTPγS Functional Assay

-

Objective: To determine the functional activity of this compound at G-protein coupled receptors (e.g., Histamine H3).

-

Rationale: This assay measures the direct activation of G-proteins following receptor stimulation, allowing for the classification of the compound's functional effect. It is a direct measure of receptor activation.

-

Methodology:

-

Membrane Preparation: Use membranes from cells expressing the target receptor (e.g., Histamine H3).

-

Assay Buffer: Prepare an assay buffer containing GDP and the non-hydrolyzable GTP analog, [35S]GTPγS.

-

Incubation: Incubate the membranes with varying concentrations of this compound. To test for antagonism, the compound is co-incubated with a known agonist.

-

Detection: Activated G-proteins bind [35S]GTPγS. The reaction is stopped, and membranes are collected on filter plates. The amount of incorporated [35S] is measured by scintillation counting.

-

Data Analysis:

-

Agonism: Plot [35S]GTPγS binding against compound concentration to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist.

-

Antagonism: Perform agonist concentration-response curves in the presence of fixed concentrations of the test compound. A rightward shift in the agonist's EC50 indicates competitive antagonism. The Schild regression analysis can be used to determine the pA2 value, a measure of antagonist potency.

-

Inverse Agonism: For constitutively active receptors like H3, a decrease in basal [35S]GTPγS binding indicates inverse agonism.[4]

-

-

Part 3: Visualization of Workflows and Pathways

Clear visualization of experimental logic and biological pathways is essential for effective communication and planning.

Target Deconvolution Workflow

Caption: A phased workflow for target identification and validation.

Hypothesized Histamine H3 Receptor Signaling

Caption: Potential mechanism via Histamine H3 receptor inverse agonism.

Conclusion and Forward Outlook

This technical guide provides a robust, scientifically-grounded framework for elucidating the biological targets of this compound. By progressing from broad, unbiased screening to detailed mechanistic studies, researchers can build a comprehensive pharmacological profile of the compound. The proposed workflow is not merely a set of instructions but a logical paradigm for drug discovery that prioritizes empirical evidence and systematic validation. The insights gained from this process will be instrumental in determining the therapeutic potential of this novel chemical entity and guiding its journey toward preclinical and clinical development.

References

-

Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. Journal of Pharmacology and Experimental Therapeutics, 321(1), 166-175. Retrieved from [Link][4]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Retrieved from [Link][1][2]

-

Chilmonczyk, Z., et al. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 25(21), 5037. Retrieved from [Link][6]

-